Iso24

Description

Structure

3D Structure

Properties

CAS No. |

473707-40-3 |

|---|---|

Molecular Formula |

C9H12NO4P |

Molecular Weight |

229.17 g/mol |

IUPAC Name |

(4-ethylphenyl)carbamoylphosphonic acid |

InChI |

InChI=1S/C9H12NO4P/c1-2-7-3-5-8(6-4-7)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,10,11)(H2,12,13,14) |

InChI Key |

KGNSYMGWPCEFDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)P(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Iso24 ((4-ethylphenyl)carbamoylphosphonic acid)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific molecule designated as Iso24 ((4-ethylphenyl)carbamoylphosphonic acid) is limited. This guide provides a comprehensive overview of its chemical structure based on established chemical principles and includes representative experimental data and protocols for closely related analogs to offer a thorough technical understanding.

Introduction to this compound

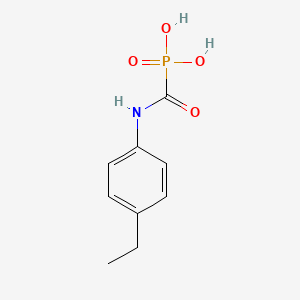

This compound, systematically named (4-ethylphenyl)carbamoylphosphonic acid, is a small organic molecule characterized by a phosphonic acid group linked to a carbamoyl moiety, which in turn is substituted with a 4-ethylphenyl group. Its chemical formula is C9H12NO4P. The presence of the phosphonic acid group suggests potential applications in medicinal chemistry, as phosphonates are known isosteres of phosphates and carboxylates and can act as enzyme inhibitors.[1][2]

Chemical Structure and Properties

The chemical structure of this compound combines an aromatic ring with a functional group capable of strong interactions, such as hydrogen bonding, due to the phosphonic acid.

2.1. 2D and 3D Representations

The 2D chemical structure of this compound is depicted below:

A 3D representation would show the tetrahedral geometry around the phosphorus atom and the planar nature of the benzene ring.

2.2. Physicochemical Properties

| Property | This compound ((4-ethylphenyl)carbamoylphosphonic acid) (Computed) | Phenylphosphonic Acid (Experimental/Computed) |

| Molecular Formula | C9H12NO4P | C6H7O3P |

| Molecular Weight | 229.17 g/mol | 158.09 g/mol |

| IUPAC Name | (4-ethylphenyl)carbamoylphosphonic acid | Phenylphosphonic acid |

| CAS Number | 473707-40-3 | 1571-33-1 |

| SMILES | CCC1=CC=C(C=C1)NC(=O)P(=O)(O)O | C1=CC=C(C=C1)P(=O)(O)O[3] |

| InChI Key | KGNSYMGWPCEFDZ-UHFFFAOYSA-N | QLZHNIAADXEJJP-UHFFFAOYSA-N[3] |

| Melting Point | Not available | 162-166 °C |

| LogP | 1.8 (estimated) | 0.82 |

Experimental Protocols for Structural Elucidation

Due to the lack of specific experimental data for this compound, this section provides a general methodology for the synthesis and characterization of arylcarbamoylphosphonic acids, based on established chemical literature.[4]

3.1. Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 4-ethylphenyl isocyanate with phosphonic acid.

Experimental Workflow for the Synthesis of Arylcarbamoylphosphonic Acids

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Representative Protocol):

-

Synthesis of 4-ethylphenyl isocyanate: To a solution of 4-ethylaniline in an inert solvent such as toluene, a phosgenating agent like triphosgene is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then gradually heated to reflux and maintained until the reaction is complete, as monitored by techniques like IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹). The resulting isocyanate can be purified by distillation under reduced pressure.

-

Synthesis of (4-ethylphenyl)carbamoylphosphonic acid (this compound): Phosphonic acid is dissolved in a suitable aprotic solvent like acetonitrile. To this solution, the synthesized 4-ethylphenyl isocyanate is added dropwise at room temperature. The reaction is typically exothermic and may require cooling. The mixture is stirred until the reaction is complete, which can be monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak).

-

Purification: The crude product is isolated by filtration or evaporation of the solvent. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

3.2. Spectroscopic and Chromatographic Analysis

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques. The following table provides expected and representative data for analogous compounds.

| Technique | Expected Data for this compound | Representative Data for Analogs |

| ¹H NMR | Aromatic protons (multiplets), ethyl group protons (quartet and triplet), N-H proton (broad singlet), P-OH protons (broad singlet). | For amino-alkylphosphonic acids, characteristic shifts are observed for protons adjacent to the phosphonic acid group. |

| ¹³C NMR | Aromatic carbons, ethyl group carbons, carbonyl carbon, and a carbon signal showing coupling to the phosphorus atom (C-P coupling). | For amino-alkylphosphonic acids, ¹³C chemical shifts and ³¹P-¹³C coupling constants are reported. |

| ³¹P NMR | A single resonance in the phosphonate region. | For phenylphosphonic acid, a characteristic ³¹P NMR signal is observed. |

| Mass Spectrometry (MS) | The molecular ion peak [M-H]⁻ in negative ion mode ESI-MS corresponding to the molecular weight of 229.17. | LC-MS/MS methods are used for the determination of phosphonic acids in various matrices. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O, P=O, and P-O-H stretching vibrations. | |

| High-Performance Liquid Chromatography (HPLC) | A single peak indicating the purity of the compound. |

Potential Biological Activity and Signaling Pathways

Specific biological targets and signaling pathways for this compound have not been reported. However, the carbamoylphosphonic acid moiety suggests potential interactions with enzymes that process carboxylates or phosphates.

4.1. General Biological Role of Phosphonates

Phosphonic and aminophosphonic acids are known to act as:

-

Enzyme Inhibitors: They can act as transition-state analogs for enzymes that catalyze reactions involving carboxylic or phosphoric acids.

-

Antibacterial Agents: Some phosphonopeptides exhibit antibacterial activity by inhibiting cell wall biosynthesis.

-

Anticancer Agents: Certain aminophosphonate derivatives have shown cytotoxic activity against various tumor cell lines.

-

Herbicides: The phosphonic acid group is a key feature of some commercial herbicides.

Logical Relationship of Phosphonates as Enzyme Inhibitors

Caption: Phosphonates as competitive enzyme inhibitors.

Given the structural features of this compound, it could potentially be investigated as an inhibitor of proteases, phosphatases, or kinases, which are important targets in drug development.

Conclusion

This compound, or (4-ethylphenyl)carbamoylphosphonic acid, is a molecule of interest due to its unique chemical structure combining a phosphonic acid and a carbamoyl linker to an aromatic moiety. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on the known chemistry of its constituent functional groups and analogous compounds. The proposed synthetic route and expected analytical data provide a solid foundation for researchers interested in the synthesis and characterization of this compound. Furthermore, the known biological activities of the broader class of phosphonates suggest that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the search for novel enzyme inhibitors. Further research is warranted to synthesize and evaluate the specific biological properties of this compound.

References

Interleukin-24 (IL-24): A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a unique member of the IL-10 cytokine family with pleiotropic functions, including potent anti-tumor activity and immunomodulatory effects.[1][2][3] This technical guide provides a comprehensive overview of the core properties, mechanisms of action, and experimental protocols related to IL-24, with a focus on its application in oncology. IL-24 exhibits a remarkable ability to selectively induce apoptosis in a broad spectrum of cancer cells while having no such effect on normal cells, making it a promising candidate for cancer therapy.[1][2] This document details the signaling pathways activated by IL-24, including both receptor-dependent and -independent mechanisms, and provides structured data and methodologies to facilitate further research and development.

Core Properties and Characteristics

Interleukin-24 is a cytokine that plays a significant role in cell differentiation, proliferation, apoptosis, and inflammation. The human IL-24 gene is located on chromosome 1q32-33. The mature protein consists of 155 amino acid residues, and its molecular mass can vary from 18.3 kDa to 35 kDa due to N-linked glycosylation. IL-24 is produced by various immune cells, such as monocytes, macrophages, and T helper 2 (Th2) cells, as well as non-immune cells like epithelial cells.

Table 1: Physicochemical and Biological Properties of Human Interleukin-24

| Property | Value / Description | Source |

| Gene Name | IL24 | |

| Aliases | mda-7, FISP, C49A, MOB5, ST16 | |

| Gene Locus | Chromosome 1q32.1 | |

| Protein Family | IL-10 family of cytokines | |

| Amino Acid Residues | 155 (mature protein) | |

| Molecular Mass | 18.3 - 35 kDa (glycosylation dependent) | |

| Cellular Sources | Myeloid cells (monocytes, macrophages), lymphoid cells (T cells), epithelial cells | |

| Receptors | IL-20R1/IL-20R2, IL-22R1/IL-20R2 | |

| Key Biological Functions | Anti-tumor activity, immunomodulation, wound healing, antibacterial responses |

Mechanism of Action in Cancer

IL-24's primary anti-tumor effect is the induction of apoptosis specifically in cancer cells. This selective cytotoxicity is mediated through a multi-faceted mechanism involving both extracellular and intracellular signaling pathways.

Receptor-Mediated Signaling (Canonical Pathway)

Extracellular IL-24 binds to two distinct heterodimeric cell surface receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2. This binding activates the classical Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK1, STAT1, and STAT3 are activated, leading to the transcription of target genes that can influence cell proliferation and survival.

Caption: Canonical IL-24 signaling via the JAK/STAT pathway.

Receptor-Independent Apoptosis Induction (Non-Canonical Pathways)

A key feature of IL-24's anti-cancer activity is its ability to induce apoptosis independently of the JAK/STAT pathway, particularly through intracellular mechanisms. This is often achieved by delivering the IL-24 gene into cancer cells using viral vectors (e.g., Ad.IL-24).

Endoplasmic Reticulum (ER) Stress: Intracellular IL-24 can interact with chaperones in the ER, such as Sigma 1 Receptor (σ1R) and BiP/GRP78. This interaction triggers a sustained ER stress response, leading to the unfolded protein response (UPR). Key events include:

-

Increased expression of ER stress markers (BiP/GRP78, GRP94, XBP1).

-

Phosphorylation of eIF2α.

-

Generation of reactive oxygen species (ROS).

-

Mobilization of intracellular calcium.

p38 MAPK Activation: IL-24 induces sustained activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which contributes to cancer cell apoptosis.

Mitochondrial Dysfunction: The ER stress and ROS production create a feedback loop that leads to mitochondrial dysfunction, a critical step in apoptosis.

Caption: Non-canonical, ER stress-mediated apoptosis by IL-24.

Experimental Protocols & Methodologies

The study of IL-24 involves a range of molecular and cellular biology techniques. Below are summarized methodologies for key experiments.

Gene Delivery of IL-24

Adenoviral vectors are commonly used to express IL-24 within target cancer cells.

-

Protocol:

-

Culture target cancer cells (e.g., U87, U251 glioma cells) to 70-80% confluency.

-

Infect cells with a replication-incompetent adenovirus encoding human IL-24 (Ad.IL-24) or a control vector (e.g., Ad.vector) at a predetermined multiplicity of infection (MOI).

-

Incubate for 24-72 hours to allow for gene expression.

-

Harvest cells for downstream analysis (e.g., Western blot, apoptosis assays).

-

Assessment of Cell Viability and Apoptosis

-

Cell Viability (Crystal Violet Assay):

-

Seed cells in a 96-well plate and treat with recombinant human IL-24 (rhIL-24) or transfect with Ad.IL-24.

-

After the incubation period (e.g., 3-5 days), fix the cells with 4% formalin.

-

Stain the cells with 0.5% (w/v) crystal violet solution.

-

Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify viable cells.

-

-

Apoptosis Detection (Annexin V/PI Staining):

-

Treat cells as described above.

-

Harvest and wash the cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Analysis of Gene and Protein Expression

-

Reverse Transcription PCR (RT-PCR):

-

Extract total RNA from treated and control cells using a suitable reagent (e.g., TRI reagent).

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

-

Perform PCR or quantitative real-time PCR (qPCR) using specific primers for IL-24, its receptors, and downstream targets (e.g., PKR, eIF-2α, Bcl-2).

-

-

Western Blotting:

-

Lyse treated and control cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., p-p38, p-eIF-2α, cleaved caspase-3).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Caption: General experimental workflow for studying IL-24 effects.

Therapeutic Potential and Future Directions

IL-24's unique ability to selectively kill cancer cells has led to its evaluation in preclinical models and early-phase clinical trials. Its therapeutic applications are being explored as a monotherapy and in combination with chemotherapy, radiation, and other targeted therapies. The bystander anti-tumor activity of secreted IL-24 further enhances its therapeutic potential.

Future research will likely focus on:

-

Optimizing delivery systems (e.g., nanomedicine-based approaches) to improve in vivo efficacy and targeting.

-

Elucidating the precise mechanisms that confer cancer cell selectivity.

-

Exploring its role in modulating the tumor microenvironment and anti-tumor immune responses.

-

Investigating its therapeutic potential in other diseases, including inflammatory and autoimmune disorders.

Conclusion

Interleukin-24 is a multi-functional cytokine with a well-documented, selective anti-tumor activity. Its complex mechanism of action, involving both canonical and non-canonical signaling pathways, offers multiple points for therapeutic intervention. The data and protocols summarized in this guide provide a foundational resource for scientists and researchers dedicated to advancing IL-24-based therapies from the laboratory to the clinic.

References

Synthesis of (4-ethylphenyl)carbamoylphosphonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for (4-ethylphenyl)carbamoylphosphonic acid, a molecule of interest for various research and development applications. The synthesis is presented in a two-step process, commencing with the formation of a phosphonate ester intermediate, followed by its hydrolysis to the final phosphonic acid. This document provides detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthesis pathway.

Proposed Synthesis Pathway

The synthesis of (4-ethylphenyl)carbamoylphosphonic acid is proposed to proceed via a two-step route:

-

Step 1: Synthesis of Diethyl (4-ethylphenyl)carbamoylphosphonate. This step involves the reaction of 4-ethylphenyl isocyanate with diethyl phosphite. This reaction, a nucleophilic addition of the phosphite to the isocyanate, can be facilitated by a Lewis acid catalyst to improve the reaction rate and yield.

-

Step 2: Hydrolysis of Diethyl (4-ethylphenyl)carbamoylphosphonate. The diethyl ester intermediate is then hydrolyzed under acidic conditions to yield the final product, (4-ethylphenyl)carbamoylphosphonic acid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (4-ethylphenyl)carbamoylphosphonic acid based on analogous reactions reported in the literature.

| Step | Reactants | Product | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

| 1 | 4-Ethylphenyl isocyanate, Diethyl phosphite | Diethyl (4-ethylphenyl)carbamoylphosphonate | CeCl₃·7H₂O | THF | 55 °C | 6-18 h | ~69 |

| 2 | Diethyl (4-ethylphenyl)carbamoylphosphonate, HCl (aq) | (4-ethylphenyl)carbamoylphosphonic acid | - | Water | Reflux | 4-8 h | High |

Experimental Protocols

Step 1: Synthesis of Diethyl (4-ethylphenyl)carbamoylphosphonate

Materials:

-

4-Ethylphenyl isocyanate

-

Diethyl phosphite

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen gas)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, e.g., 5-10 mol%).

-

Add anhydrous THF to the flask via a syringe.

-

To this suspension, add diethyl phosphite (1.0 equivalent) via syringe.

-

Slowly add a solution of 4-ethylphenyl isocyanate (1.0 equivalent) in anhydrous THF to the reaction mixture at room temperature.

-

Heat the reaction mixture to 55 °C and stir for 6-18 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude diethyl (4-ethylphenyl)carbamoylphosphonate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).

Step 2: Hydrolysis of Diethyl (4-ethylphenyl)carbamoylphosphonate

Materials:

-

Diethyl (4-ethylphenyl)carbamoylphosphonate

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve diethyl (4-ethylphenyl)carbamoylphosphonate (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 to 1:3 v/v mixture).

-

Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC or NMR until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the water and excess HCl under reduced pressure. To facilitate the removal of water, a co-distillation with toluene can be performed.

-

The resulting crude (4-ethylphenyl)carbamoylphosphonic acid can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexane).

-

Dry the purified product under vacuum to obtain (4-ethylphenyl)carbamoylphosphonic acid as a solid.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry) and determine its melting point.

Mandatory Visualization

Caption: Proposed two-step synthesis pathway for (4-ethylphenyl)carbamoylphosphonic acid.

"Iso24": A Term with Diverse Meanings Across Industries

The term "Iso24" does not correspond to a singular, well-defined entity within the scientific or drug development landscape. Extensive searches reveal that "this compound" is used to identify a range of disparate products and services, from media production to industrial components, but does not refer to a known molecule, signaling pathway, or therapeutic agent that would be the subject of a technical whitepaper for a scientific audience.

Initial investigations into the discovery and history of a potential scientific entity designated "this compound" have instead yielded the following:

-

A Chemical Compound: The designation "this compound" is listed in the PubChem database as a synonym for the chemical compound (4-ethylphenyl)carbamoylphosphonic acid[1]. However, the entry lacks detailed information regarding its discovery, history of research, or any significant biological activity that would be relevant to researchers or drug development professionals.

-

Commercial Enterprises: "ISO 24 Media" has been identified as a videography company specializing in cinematic video production[2]. Additionally, "this compound GmbH Canada Inc." is a company focused on home insulation and heating, ventilation, and air-conditioning services[3].

-

Electronic Components: In the field of electronics, "ISO-24-AFA" and "ISO-24-AFN" refer to single-channel isolated switches, which are electronic components used for controlling loads in hazardous locations[4][5].

-

International Standards: The International Organization for Standardization, commonly known as ISO, is a global body that develops and publishes international standards. While the organization is central to many scientific and industrial processes, the number "24" does not appear to designate a specific, well-known standard or topic in a manner that would align with the user's request.

Given the multifaceted and non-scientific nature of the term "this compound" in publicly available information, it is not possible to construct an in-depth technical guide or whitepaper on its "core" for an audience of researchers, scientists, and drug development professionals. The foundational information required to detail experimental protocols, present quantitative data, and visualize signaling pathways is absent, as "this compound" does not appear to be a subject of study in the life sciences or pharmaceutical fields.

References

Unlocking the Therapeutic Potential of Interleukin-24: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Research Applications of Interleukin-24 (IL-24)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a unique member of the IL-10 family of cytokines with pleiotropic functions, positioning it as a molecule of significant interest in therapeutic research.[1][2] It exhibits potent anti-tumor activities, including the induction of cancer-specific apoptosis, inhibition of angiogenesis, and modulation of the immune system.[1][2][3] Notably, IL-24 selectively induces cell death in a broad spectrum of cancer cells while having minimal to no cytotoxic effects on normal cells, making it an attractive candidate for cancer therapy. This technical guide provides an in-depth overview of the research applications of IL-24, focusing on its signaling pathways, quantitative data on its efficacy, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Data Presentation: Efficacy of Interleukin-24

The anti-cancer efficacy of IL-24 has been demonstrated across various cancer types. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of IL-24 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7/wild-type | Breast Cancer | 0.17 | |

| MCF-7/ADM (Adriamycin-resistant) | Breast Cancer | 14.6 | |

| MCF-7 | Breast Cancer | ~2 µM (for IL24-BR2 fusion protein) |

Table 2: Apoptosis Induction by IL-24 in Cancer Cells

| Cell Line | Treatment | Apoptosis Rate (%) | Reference |

| HepG2 | Transfection with native IL-24 plasmid | 19.8 ± 4.6 | |

| HepG2 | Transfection with modified SP.RGD.IL-24 plasmid | 27.5 ± 4.8 | |

| Breast Tumor Lines | Treatment with IL-24 protein | Dose-dependent increase |

Table 3: In Vivo Anti-Tumor Efficacy of IL-24

| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| Cervical Cancer Xenograft (nude mice) | IL-24 | 42.8 | |

| Cervical Cancer Xenograft (nude mice) | Cisplatin | 50.3 | |

| Cervical Cancer Xenograft (nude mice) | IL-24 + Cisplatin | 71.7 | |

| Hepatoma Metastasis Model (mice) | mIL-24 gene delivery | Significantly suppressed tumor growth and increased survival |

Table 4: IL-24 Induced Gene Expression Changes in H1299 Lung Cancer Cells

| Gene | Fold Change | Time Point | Reference |

| GLI1 mRNA | >3-fold reduction | 30 min - 2 hr post-actinomycin D treatment | |

| GLI1 protein | Significant reduction | 48 hr | |

| PTCH1 | Increase | 48 hr | |

| SUFU | Increase | 48 hr |

Signaling Pathways of Interleukin-24

IL-24 exerts its biological effects through a complex network of signaling pathways. It can signal through cell surface receptors in a canonical fashion or act intracellularly through non-canonical pathways.

Canonical Receptor-Mediated Signaling

IL-24 binds to two heterodimeric receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2. This interaction activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily leading to the phosphorylation and activation of STAT1 and STAT3. This canonical pathway is crucial for many of IL-24's immunomodulatory functions.

Caption: Canonical IL-24 receptor signaling pathway.

Non-Canonical/Intracellular Signaling

In cancer cells, IL-24 can induce apoptosis independently of the JAK/STAT pathway. This is often mediated by intracellular mechanisms following exogenous delivery or endogenous expression. Key non-canonical pathways include the induction of endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and activation of the p38 MAPK pathway.

Caption: Non-canonical IL-24 signaling in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in IL-24 research.

Recombinant IL-24 Expression and Purification

This protocol describes the expression of recombinant IL-24 in E. coli and its subsequent purification.

Materials:

-

pET expression vector containing the IL-24 coding sequence

-

E. coli BL21 (DE3) competent cells

-

Luria-Bertani (LB) broth and agar

-

Kanamycin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Wash buffer (2.5 g/L Triton X-100, 50 mM Tris-HCl, 5 mM EDTA, pH 8.0)

-

Solubilization buffer (30 mM Tris-HCl, 6 M urea, 1 mM EDTA, 100 mM GSH, pH 8.0)

-

Refolding buffer (30 mM Tris-HCl, 2 mM GSSG, 20 mM GSH, 1 mM EDTA, 3 M Urea, pH 7.5)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

-

Western blot reagents

Procedure:

-

Transformation: Transform the pET-IL24 plasmid into E. coli BL21 (DE3) competent cells and select for transformants on LB agar plates containing the appropriate antibiotic.

-

Expression: Inoculate a single colony into LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, dilute the overnight culture into a larger volume of LB broth and grow to an OD600 of 0.4-0.6. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 4 hours at 37°C.

-

Cell Lysis and Inclusion Body (IB) Recovery: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate to pellet the inclusion bodies.

-

IB Washing and Solubilization: Wash the inclusion body pellet with wash buffer to remove contaminants. Solubilize the washed inclusion bodies in solubilization buffer.

-

Refolding: Refold the solubilized protein by diluting it into a large volume of refolding buffer and incubating for 12 hours at 4°C.

-

Purification: Purify the refolded IL-24 using a Ni-NTA affinity chromatography column.

-

Analysis: Confirm the purity and identity of the recombinant IL-24 by SDS-PAGE and Western blot analysis.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Recombinant IL-24 protein

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidic isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of recombinant IL-24. Include untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the concentration of IL-24.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

Recombinant IL-24 protein

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with IL-24 for the desired time to induce apoptosis. Include an untreated control.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in IL-24 signaling pathways.

Materials:

-

Cell lysates from IL-24-treated and control cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-phospho-STAT3, anti-p38, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-24 Quantification

This assay is used to measure the concentration of IL-24 in biological samples such as cell culture supernatants, serum, or plasma.

Materials:

-

ELISA plate pre-coated with an IL-24 capture antibody

-

Samples and recombinant IL-24 standards

-

Biotinylated detection antibody specific for IL-24

-

Streptavidin-HRP conjugate

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Standard and Sample Addition: Add standards and samples to the wells of the pre-coated plate and incubate for 90 minutes at 37°C.

-

Detection Antibody Addition: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at 37°C.

-

Streptavidin-HRP Addition: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.

-

Substrate Addition: Wash the plate and add the substrate solution. Incubate for approximately 15 minutes at 37°C in the dark.

-

Reaction Stoppage and Measurement: Add the stop solution and measure the absorbance at 450 nm.

-

Quantification: Generate a standard curve and determine the concentration of IL-24 in the samples.

Logical Workflow for Investigating IL-24's Anti-Cancer Activity

The following diagram illustrates a logical workflow for a research project aimed at characterizing the anti-cancer effects of IL-24.

Caption: A logical workflow for investigating IL-24.

Conclusion

Interleukin-24 stands out as a promising anti-cancer agent due to its selective cytotoxicity towards tumor cells and its multifaceted mechanism of action. This technical guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic applications of IL-24. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to facilitate the design and execution of further studies aimed at harnessing the full therapeutic potential of this intriguing cytokine. Continued research into the intricate signaling networks and biological functions of IL-24 will be crucial for its successful translation into clinical practice.

References

Unraveling the Multifaceted Mechanism of Action of Interleukin-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-24 (IL-24), a unique member of the IL-10 cytokine family, has emerged as a pleiotropic molecule with potent anti-tumor and immunomodulatory properties. Its mechanism of action is complex, involving both receptor-dependent and -independent signaling pathways that can selectively induce apoptosis in cancer cells while minimally affecting normal cells. This technical guide provides an in-depth exploration of the current hypotheses surrounding the mechanism of action of IL-24, detailing its signaling cascades, summarizing key quantitative data, and outlining experimental protocols for its study.

Introduction

Initially identified as melanoma differentiation-associated gene-7 (mda-7), Interleukin-24 (IL-24) is a cytokine with a distinctive role in a variety of cellular processes, including cancer suppression, immune regulation, and inflammation.[1][2] Unlike conventional targeted therapies, IL-24 exhibits a broad spectrum of anti-cancer activity, making its mechanism of action a subject of intense research. This document synthesizes the current understanding of IL-24's signaling networks, providing a comprehensive resource for researchers in the field.

It is important to note that the identifier "ISO24" has also been associated with a small molecule inhibitor of the Proto-oncogene tyrosine-protein kinase Src, as listed in the DrugBank database.[3][4] However, the vast body of scientific literature and the complexity of its signaling pathways strongly suggest that the user's request for an in-depth guide on the "this compound mechanism of action hypothesis" pertains to Interleukin-24.

Receptor-Dependent Signaling: The Canonical Pathway

The canonical signaling pathway of IL-24 is initiated by its binding to one of two heterodimeric cell surface receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.[5] The expression of these receptors is typically restricted to non-hematopoietic tissues, which is thought to contribute to the tumor-selective action of IL-24.

Upon ligand binding, a conformational change in the receptor complex leads to the activation of the associated Janus kinases (JAKs), specifically JAK1, JAK3, and Tyk2. These kinases then phosphorylate specific tyrosine residues on the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell survival, proliferation, and apoptosis.

Mandatory Visualization: Canonical IL-24 Signaling Pathway

Caption: Canonical IL-24 signaling via JAK/STAT pathway.

Receptor-Independent Signaling: Non-Canonical Pathways

A significant aspect of the IL-24 mechanism of action hypothesis is its ability to induce apoptosis in cancer cells through pathways that are independent of its cell surface receptors. This is a key area of ongoing research.

Endoplasmic Reticulum (ER) Stress

One of the proposed non-canonical mechanisms involves the interaction of IL-24 with intracellular partners, leading to ER stress. IL-24 has been shown to interact with proteins in the endoplasmic reticulum, such as the Sigma 1 Receptor (σ1R). This interaction is hypothesized to disrupt ER homeostasis, leading to the unfolded protein response (UPR) and ultimately, apoptosis.

Mitochondrial Targeting

Another non-canonical pathway involves the localization of IL-24 to the mitochondria. It has been proposed that IL-24 interacts with Grim19, a component of the mitochondrial respiratory chain. This interaction may disrupt mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c.

Interaction with Protein Kinase R (PKR)

IL-24 can also signal through interactions with the cytoplasmic innate immune sensor, protein kinase R (PKR). This interaction can trigger inflammatory responses and contribute to the anti-tumor effects of IL-24.

Mandatory Visualization: Non-Canonical IL-24 Signaling Pathways

Caption: Intracellular IL-24 signaling pathways.

Downstream Effector Pathways

Both canonical and non-canonical signaling converge on several downstream effector pathways that execute the anti-tumor functions of IL-24.

p38 MAPK Pathway

IL-24 has been shown to induce sustained activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which contributes to cancer cell apoptosis. The activation of p38 MAPK can also regulate the stability of IL-24 mRNA.

Induction of TRAIL

In some cancer types, such as glioblastoma, the anti-tumor effects of IL-24 are mediated by the upregulation of TNF-related apoptosis-inducing ligand (TRAIL).

Autophagy

IL-24 can induce autophagy in cancer cells, which in some contexts can be a cell death mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of IL-24.

Table 1: Effects of IL-24 on Cancer Cell Viability

| Cell Line | Treatment | Concentration/MOI | % Inhibition of Viability | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Ad-mda-7 | 5000 vp/cell | ~60% | Not explicitly quantified in provided text |

| U87 (Glioblastoma) | Ad/IL-24 | 5 MOI | Not explicitly quantified in provided text | |

| HCT116 (Colorectal Cancer) | IL-24 | Not specified | Not explicitly quantified in provided text |

| LNCaP (Prostate Cancer) | Ad-mda-7 | Not specified | Not explicitly quantified in provided text | |

Table 2: IL-24 Induced Gene Expression Changes

| Cell Line | Gene | Fold Change (mRNA) | Time Point | Reference |

|---|---|---|---|---|

| U87 | IL-24/mda-7 | MOI-dependent increase | 48h | |

| U87 | TRAIL | MOI-dependent increase | 48h |

| U87 | p38 MAPK | MOI-dependent increase | 48h | |

Experimental Protocols

Adenoviral Delivery of IL-24 (Ad/IL-24)

A common method to study the effects of IL-24, particularly its intracellular actions, is through the use of a replication-incompetent adenovirus encoding the IL-24 gene.

-

Cell Culture: Plate target cells (e.g., U87 glioblastoma cells) in appropriate culture medium and allow them to adhere overnight.

-

Infection: Infect cells with Ad/IL-24 at various multiplicities of infection (MOI), for example, 3, 5, and 10. A control group should be infected with a control adenovirus (e.g., Ad-GFP).

-

Incubation: Incubate the infected cells for a specified period, typically 24-48 hours, to allow for gene expression.

-

Analysis: Harvest cells for downstream analysis, such as apoptosis assays, cell cycle analysis, or gene expression analysis.

Apoptosis Assay (Annexin V/PI Staining)

To quantify IL-24-induced apoptosis, Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry is a standard method.

-

Cell Treatment: Treat cells with Ad/IL-24 or recombinant IL-24 protein for the desired time.

-

Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantitative Real-Time PCR (qRT-PCR)

To measure changes in gene expression following IL-24 treatment, qRT-PCR is employed.

-

RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform real-time PCR using gene-specific primers (e.g., for IL-24, TRAIL, p38 MAPK) and a fluorescent dye such as SYBR Green.

-

Data Analysis: Quantify the relative gene expression using the 2-ΔΔCT method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Mandatory Visualization: Experimental Workflow for Studying IL-24 Effects

Caption: Workflow for analyzing IL-24's cellular effects.

Conclusion

The mechanism of action of Interleukin-24 is a complex and multifaceted process that continues to be an active area of investigation. The ability of IL-24 to selectively target cancer cells through both receptor-mediated and intracellular pathways makes it a promising candidate for cancer therapy. A deeper understanding of its intricate signaling networks will be crucial for the successful clinical translation of IL-24-based therapeutics. This guide provides a foundational understanding of the current hypotheses and experimental approaches to aid researchers and drug developers in this endeavor.

References

An In-depth Technical Guide to the Solubility and Stability of "Iso24"

A Note on Nomenclature: The term "Iso24" is ambiguous in scientific literature. It has been used to describe an experimental condition involving the administration of isoproterenol , a well-known β-adrenergic receptor agonist. It has also been used as a synonym for the chemical compound ((4-ethylphenyl)carbamoyl)phosphonic acid (CAS 473707-40-3). This guide will address both entities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Isoproterenol

Isoproterenol is a non-selective β-adrenergic agonist used in the management of bradycardia and other cardiac conditions. Its physicochemical properties, particularly solubility and stability, are critical for its formulation and therapeutic efficacy.

Solubility of Isoproterenol

The solubility of isoproterenol, often used as its hydrochloride salt, has been determined in various solvents. The following table summarizes the available quantitative data.

Table 1: Quantitative Solubility Data for Isoproterenol Hydrochloride

| Solvent | Concentration | pH (if applicable) | Reference |

| Water | 1 g in 3 mL | Not specified | [1] |

| Water | ≥ 50 mg/mL | Not specified | |

| Ethanol (95%) | 1 g in 50 mL | Not specified | [1] |

| Ethanol | 20 mg/mL | Not specified | |

| Phosphate-Buffered Saline (PBS) | ~5 mg/mL | 7.2 | |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not specified | |

| Dimethylformamide (DMF) | ~2 mg/mL | Not specified |

Stability of Isoproterenol

Isoproterenol is susceptible to degradation, primarily through oxidation, which is influenced by pH, light, and temperature.

Table 2: Stability Data for Isoproterenol Hydrochloride

| Concentration | Storage Conditions | Duration | Stability | Reference |

| 4 µg/mL in 0.9% NaCl | Room Temperature (23°C-25°C), in amber UV light blocking bags | 90 days | <10% degradation | [2][3] |

| 4 µg/mL in 0.9% NaCl | Refrigerated (3°C-5°C), in amber UV light blocking bags | 90 days | <10% degradation | [2] |

| 0.2 mg/mL | 5°C in sterile glass vials and polypropylene syringes | 9 days | >90% remaining concentration | |

| Not Specified | pH > 6 | Not specified | Unstable | |

| Aqueous Solution | Not specified | > 1 day | Not recommended for storage |

Experimental Protocols

A common method for determining the solubility of a compound like isoproterenol is the isothermal equilibrium method .

Protocol:

-

Preparation: An excess of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability studies for isoproterenol often involve forced degradation studies and analysis under specific storage conditions.

Protocol:

-

Sample Preparation: Solutions of isoproterenol hydrochloride are prepared at a specific concentration in a relevant vehicle (e.g., 0.9% sodium chloride).

-

Storage: Samples are stored under controlled conditions, including temperature (e.g., refrigerated at 5°C or at room temperature) and light exposure (e.g., protected from light in amber bags).

-

Analysis: At predetermined time points, aliquots of the samples are analyzed for:

-

Physical Stability: Visual inspection for particulate matter, color change, or precipitation.

-

Chemical Stability: Quantification of the remaining isoproterenol concentration using a stability-indicating HPLC method. The pH of the solution is also often monitored.

-

-

Stability Criteria: The compound is typically considered stable if the remaining concentration is above 90% of the initial concentration and no significant changes in physical appearance or pH are observed.

Signaling Pathways

Isoproterenol exerts its effects by activating β-adrenergic receptors, which triggers a cascade of intracellular signaling events.

Caption: Isoproterenol signaling pathway.

Part 2: ((4-ethylphenyl)carbamoyl)phosphonic acid

((4-ethylphenyl)carbamoyl)phosphonic acid (CAS 473707-40-3) is a phosphonic acid derivative. While specific quantitative data for this compound is limited, information on its general properties and those of structurally related compounds can provide valuable insights.

Solubility of ((4-ethylphenyl)carbamoyl)phosphonic acid

-

Polar Solvents: The presence of the phosphonic acid and carbamoyl groups suggests that it is likely to be soluble in polar solvents such as water, methanol, and ethanol. The solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at higher pH due to the deprotonation of the phosphonic acid group.

-

Aprotic Polar Solvents: High solubility is also expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

For a structurally related compound, (4-Ethylphenyl)phosphonic acid (CAS 6873-66-1), the following quantitative solubility data is available:

Table 3: Quantitative Solubility Data for (4-Ethylphenyl)phosphonic acid

| Solvent | Concentration | Temperature | Reference |

| Water | 1.2 g/L | 25°C |

Stability of ((4-ethylphenyl)carbamoyl)phosphonic acid

Detailed stability studies for ((4-ethylphenyl)carbamoyl)phosphonic acid are not widely published. General characteristics of phosphonic acids suggest the following:

-

General Stability: Arylphosphonic acids are generally stable under standard laboratory conditions.

-

pH Sensitivity: They can be sensitive to extreme pH conditions. Hydrolysis of the carbamoyl linkage may occur under strong acidic or basic conditions.

-

Thermal Stability: For the related compound, (4-Ethylphenyl)phosphonic acid , the decomposition onset is observed at 220°C.

Experimental Protocols

In the absence of specific protocols for ((4-ethylphenyl)carbamoyl)phosphonic acid, the following general methods for phosphonic acids can be applied.

The protocol would be similar to that described for isoproterenol, utilizing a validated HPLC method for quantification. Given the pH-dependent nature of phosphonic acid solubility, it is crucial to perform these studies in buffered solutions at various pH levels.

Caption: Experimental workflow for solubility determination.

Forced degradation studies are essential to understand the intrinsic stability of a new chemical entity.

Protocol:

-

Stress Conditions: Solutions of the compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 N NaOH at room or elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C) on the solid compound and in solution.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analysis: A stability-indicating HPLC method is used to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

-

Data Analysis: The percentage of degradation is calculated, and potential degradation pathways are proposed.

Signaling Pathways

Specific signaling pathways for ((4-ethylphenyl)carbamoyl)phosphonic acid have not been elucidated in the available literature. However, phosphonic acid derivatives are known to have a wide range of biological activities, often acting as mimics of phosphates or carboxylates. They have been investigated as inhibitors of various enzymes, including phosphatases and proteases, and have shown potential in areas such as antiviral and anti-cancer therapy. The biological activity of this specific compound would require further investigation.

Caption: Potential mechanism of action for phosphonic acids.

References

An In-depth Technical Guide to Iso24 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iso24, scientifically known as ((4-ethylphenyl)carbamoyl)phosphonic acid, a compound of interest for various research applications. This document details its chemical properties, potential biological significance, and practical information for its acquisition and use in a laboratory setting.

Purchasing this compound

For researchers seeking to procure this compound for investigational purposes, several chemical suppliers offer this compound. It is crucial to source from reputable vendors that provide comprehensive analytical data to ensure the identity and purity of the supplied material. Below is a summary of potential suppliers; however, availability and product specifications should be verified directly with the vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| Sigma-Aldrich | (4-ETHYLPHENYL)PHOSPHONIC ACID AldrichCPR | 6873-66-1 | C₈H₁₁O₃P | Not specified | This is a related compound, not the exact "this compound". Sold for early discovery research; analytical data is not collected by the supplier, and the buyer assumes responsibility for confirming identity and purity.[1] |

| Career Henan Chemical Co. | (4-ethylphenyl)phosphonic acid | 6873-66-1 | C₈H₁₁O₃P | 85.0-99.8% | This is a related compound, not the exact "this compound". Offers custom synthesis and scale-up production. |

| Vulcanchem | (4-Ethylphenyl)phosphonic acid | 6873-66-1 | C₈H₁₁O₃P | >99% (recrystallized) | This is a related compound, not the exact "this compound". Provides some technical data on their website.[2] |

Note: The compound of interest, ((4-ethylphenyl)carbamoyl)phosphonic acid (this compound), is a derivative of (4-Ethylphenyl)phosphonic acid. While suppliers for the base compound are listed, obtaining the specific carbamoyl derivative may require custom synthesis. Researchers are advised to contact the listed suppliers to inquire about their custom synthesis capabilities for this specific molecule.

Technical Data

Due to the specific nature of this compound, a comprehensive, publicly available technical data sheet is not readily accessible. However, based on the known structure and data from related phosphonic acid compounds, the following properties can be anticipated. Researchers should confirm these properties with the supplier's certificate of analysis upon purchase.

| Property | Anticipated Value | Source/Rationale |

| Molecular Formula | C₉H₁₂NO₄P | Based on chemical structure |

| Molecular Weight | 229.17 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Typical for similar organic phosphonic acids |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | Based on the properties of (4-Ethylphenyl)phosphonic acid[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | Expected to have two pKa values due to the phosphonic acid group. |

| Storage | Store in a cool, dry, well-ventilated place. | Standard for chemical reagents.[3][4] |

A Safety Data Sheet (SDS) should be requested from the supplier, which will contain detailed information on handling, storage, and safety precautions.

Experimental Protocols

Detailed experimental protocols for this compound are not yet published in peer-reviewed literature. However, general methodologies for the synthesis and biological evaluation of phosphonic acid derivatives can be adapted.

General Synthesis of Aryl Carbamoylphosphonic Acids

The synthesis of ((4-ethylphenyl)carbamoyl)phosphonic acid can be approached through several synthetic routes. A plausible method involves the reaction of a corresponding isocyanate with a phosphite, followed by hydrolysis.

Reaction Scheme:

References

An In-depth Technical Guide to the Basic Biological Activity of Interleukin-24

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a unique member of the IL-10 family of cytokines with pleiotropic biological activities. This document provides a comprehensive technical overview of the fundamental biological functions of IL-24, with a particular focus on its potent and cancer-specific pro-apoptotic activities. We delve into the dual signaling mechanisms of IL-24, encompassing both the canonical JAK/STAT pathway and the more recently elucidated non-canonical, receptor-independent pathways that are crucial for its tumor suppressor functions. This guide presents quantitative data on IL-24's efficacy, detailed experimental protocols for its study, and visual representations of its complex signaling networks to serve as a valuable resource for researchers in oncology, immunology, and drug development.

Introduction

Interleukin-24 is a cytokine that exhibits a remarkable dual functionality. As a component of the immune system, it participates in inflammation and wound healing. However, it has garnered significant attention for its potent anti-cancer properties, demonstrating the ability to selectively induce apoptosis in a broad spectrum of cancer cells while leaving normal cells unharmed.[1][2] This cancer-specific cytotoxicity, coupled with its roles in inhibiting angiogenesis and metastasis, positions IL-24 as a promising candidate for cancer therapy. This guide will explore the core biological activities of IL-24, providing a detailed examination of its molecular mechanisms of action.

Molecular Profile

-

Gene: IL24

-

Protein: Interleukin-24 (IL-24) or Melanoma Differentiation-Associated gene 7 (mda-7)

-

Family: IL-10 cytokine family

-

Molecular Weight: The mature IL-24 protein has a predicted molecular mass of approximately 18.3 kDa, though it can range up to 35 kDa due to N-linked glycosylation.[3]

-

Receptors: IL-24 signals through two heterodimeric receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.

Quantitative Biological Activity of IL-24

The cytotoxic and biological effects of IL-24 have been quantified across various cancer cell lines. The following tables summarize key quantitative data.

| Cell Line | IL-24 Formulation | IC50 Value | Reference |

| A549 (Lung Cancer) | Recombinant IL-24 | 0.8 µg/mL | |

| MCF-7 (Breast Cancer) | IL24-BR2 Fusion Protein | ~2 µM |

Table 1: IC50 Values of IL-24 in Human Cancer Cell Lines. This table provides the half-maximal inhibitory concentration (IC50) of different IL-24 formulations required to inhibit the growth of various cancer cell lines.

| Receptor Complex | Ligand | Dissociation Constant (Kd) | Reference |

| IL-20R1/IL-20R2 | IL-24 | 2–8 nM | |

| IL-22R1/IL-20R2 | IL-24 | 2–8 nM |

Table 2: Receptor Binding Affinity of IL-24. This table shows the binding affinity of IL-24 to its heterodimeric receptor complexes, indicating a strong interaction.

| Cell Line | Treatment | Fold Change in Apoptotic Cells | Reference |

| U87 (Glioblastoma) | Ad/IL-24 (MOI 5) for 48h | ~11.05% increase | |

| HepG2 (Liver Cancer) | Modified SP.RGD.IL-24 plasmid | ~27.5% total apoptosis | |

| MeWo (Melanoma) | IL-24 + TMZ | ~44.9% cell death | |

| SK-MEL-28 (Melanoma) | IL-24 + TMZ | ~36.9% cell death |

Table 3: Quantitative Analysis of IL-24-Induced Apoptosis. This table presents the quantitative increase in apoptosis or cell death in different cancer cell lines following treatment with various forms of IL-24.

Signaling Pathways

IL-24 exerts its biological effects through two distinct signaling pathways: a canonical, receptor-mediated pathway typical of cytokines, and non-canonical pathways that are central to its cancer-specific killing mechanisms.

Canonical JAK/STAT Signaling Pathway

Upon binding to its heterodimeric receptors (IL-20R1/IL-20R2 or IL-22R1/IL-20R2), IL-24 activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the phosphorylation and activation of STAT1 and STAT3, which then translocate to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and inflammation.

Non-Canonical (JAK/STAT-Independent) Signaling Pathways

The cancer-specific pro-apoptotic activity of IL-24 is primarily mediated by non-canonical pathways that are independent of JAK/STAT signaling. These pathways are often initiated by intracellular IL-24 and involve the induction of endoplasmic reticulum (ER) stress.

A key initiating event in the non-canonical pathway is the interaction of IL-24 with the Sigma 1 Receptor (S1R), a chaperone protein in the ER. This interaction triggers a cascade of events including:

-

ER Stress: The IL-24/S1R interaction leads to the unfolded protein response (UPR), characterized by the activation of PERK (PKR-like endoplasmic reticulum kinase).

-

Translational Inhibition: Activated PERK phosphorylates eIF2α, leading to a general inhibition of protein synthesis.

-

ATF4 and CHOP Upregulation: Phosphorylation of eIF2α paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4), which in turn induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).

-

PKR Activation: IL-24 can also activate the double-stranded RNA-activated protein kinase (PKR), which further contributes to eIF2α phosphorylation and apoptosis.

-

Caspase Activation: These signaling events converge on the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.

-

PKA and p38 MAPK Activation: In breast cancer cells, IL-24 has been shown to activate cAMP-dependent protein kinase A (PKA), which in turn activates p38 MAPK signaling, contributing to the extrinsic apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of IL-24.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of IL-24 on cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Recombinant IL-24 or other IL-24 formulation

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of IL-24 for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate with shaking for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

References

An In-depth Technical Guide to the Phosphonic Acid Group in Iso24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the phosphonic acid moiety within the molecule Iso24, chemically identified as (4-ethylphenyl)carbamoylphosphonic acid. This compound serves as a potent inhibitor of the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src (pp60-Src), a critical node in cellular signaling pathways implicated in oncology. The phosphonic acid group is central to the inhibitory activity of this compound, acting as a bioisostere of phosphotyrosine to competitively bind to the SH2 domain.

The Core Function of the Phosphonic Acid Group in this compound

The phosphonic acid group in this compound is the key to its biological activity, functioning as a phosphotyrosine mimic.[1] In numerous signal transduction pathways, the SH2 domain recognizes and binds to proteins containing phosphorylated tyrosine residues, an essential step for downstream signaling.[1][2][3] The phosphonic acid moiety of this compound, with its similar tetrahedral geometry and charge distribution to a phosphate group, effectively occupies the phosphotyrosine-binding pocket of the Src SH2 domain.[4] This competitive inhibition disrupts the protein-protein interactions necessary for the propagation of the Src signaling cascade, which is often dysregulated in various cancers.

The stability of the carbon-phosphorus (C-P) bond in the phosphonic acid group, in contrast to the more labile phosphorus-oxygen (P-O) bond in phosphotyrosine, makes this compound resistant to hydrolysis by phosphatases. This inherent stability contributes to its potential as a therapeutic agent.

Quantitative Data for SH2 Domain Inhibitors

The following tables provide illustrative quantitative data typical for potent SH2 domain inhibitors like this compound. The data is presented to offer a comparative framework for researchers evaluating similar compounds.

Table 1: Binding Affinity of Representative SH2 Inhibitors

| Compound | Target Domain | Method | Kd (nM) |

| This compound (Illustrative) | Src SH2 | Fluorescence Polarization | 150 |

| Inhibitor A | Src SH2 | Isothermal Titration Calorimetry | 250 |

| Inhibitor B | Grb2 SH2 | Surface Plasmon Resonance | 500 |

| Phosphopeptide (pYEEI) | Src SH2 | Fluorescence Polarization | 50 |

Table 2: In Vitro Inhibition Data for Representative SH2 Inhibitors

| Compound | Target Domain | Assay Type | IC50 (µM) |

| This compound (Illustrative) | Src SH2 | FP-based Competitive Binding | 2.5 |

| Inhibitor C | STAT3 SH2 | ELISA | 10.2 |

| Inhibitor D | SHP2 SH2 | Homogeneous Time-Resolved Fluorescence | 5.8 |

Key Experimental Protocols

Detailed methodologies for characterizing the interaction between this compound and the Src SH2 domain are provided below.

1. Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity and IC50 value of this compound for the Src SH2 domain.

-

Principle: The assay measures the change in polarization of fluorescently labeled phosphopeptide probe upon binding to the SH2 domain. Unlabeled this compound competes with the probe for binding, leading to a decrease in polarization.

-

Materials:

-

Recombinant human Src SH2 domain

-

Fluorescein-labeled high-affinity phosphopeptide probe (e.g., FITC-pYEEI)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of the Src SH2 domain and the fluorescent probe in the assay buffer. The concentration of the SH2 domain should be in the range of the Kd of the probe.

-

Create a serial dilution of this compound in the assay buffer.

-

In the microplate, add the Src SH2 domain/probe mixture to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization of each well.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. Isothermal Titration Calorimetry (ITC)

ITC is employed to provide a complete thermodynamic profile of the binding interaction between this compound and the Src SH2 domain.

-

Principle: ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Materials:

-

Recombinant human Src SH2 domain

-

This compound

-

Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT

-

Isothermal titration calorimeter

-

-

Procedure:

-

Dialyze the Src SH2 domain and dissolve this compound in the same dialysis buffer to minimize heat of dilution effects.

-

Degas both the protein and ligand solutions.

-

Load the Src SH2 domain into the sample cell of the calorimeter.

-

Load this compound into the injection syringe.

-

Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

-

Perform a control titration by injecting this compound into the buffer to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection to obtain the heat released/absorbed per mole of injectant.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

-

Visualizing Core Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SH2 domains: role, structure and implications for molecular medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Src homology-2 domains: structure, mechanisms, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Characterization of Iso24, a Novel mTORC1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][2][3] Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic development.[1][3] The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. mTORC1, the focus of this study, integrates signals from growth factors and nutrients to control protein synthesis and cell growth by phosphorylating downstream effectors like S6 Ribosomal Protein Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).

Iso24 is a novel, potent, and selective small molecule inhibitor of mTORC1. These application notes describe the experimental protocols used to characterize the in vitro efficacy and mechanism of action of this compound in human cancer cell lines. The following sections provide detailed methodologies for assessing cell viability, target engagement, and effects on cell cycle progression.

Data Presentation

Table 1: Cytotoxicity of this compound in HeLa Cells (MTT Assay)

| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle) | 1.254 | 0.085 | 100.0% |

| 1 | 1.102 | 0.071 | 87.9% |

| 10 | 0.878 | 0.063 | 70.0% |

| 50 | 0.631 | 0.045 | 50.3% |

| 100 | 0.459 | 0.038 | 36.6% |

| 500 | 0.215 | 0.022 | 17.1% |

| 1000 | 0.153 | 0.019 | 12.2% |

Summary: this compound demonstrates a dose-dependent inhibition of HeLa cell viability with a calculated IC50 value of approximately 50 nM after 72 hours of treatment.

Table 2: Effect of this compound on mTORC1 Signaling (Western Blot)

| Treatment (100 nM, 24h) | p-S6K (T389) / Total S6K Ratio | p-4E-BP1 (T37/46) / Total 4E-BP1 Ratio |

| Vehicle Control | 1.00 | 1.00 |

| This compound | 0.18 | 0.25 |

Summary: Treatment with this compound significantly reduces the phosphorylation of the mTORC1 downstream targets S6K and 4E-BP1, confirming target engagement in HeLa cells.

Table 3: Cell Cycle Analysis of this compound-Treated Cells (Flow Cytometry)

| Treatment (100 nM, 48h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 55.2% | 30.1% | 14.7% |

| This compound | 75.8% | 12.5% | 11.7% |

Summary: this compound induces a significant G1 cell cycle arrest in HeLa cells after 48 hours of treatment, consistent with the inhibition of cell proliferation.

Experimental Protocols

Cell Viability (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Target Engagement (Western Blot)

This protocol is used to confirm that this compound inhibits the mTORC1 signaling pathway by measuring the phosphorylation status of its downstream targets.

Materials:

-

HeLa cells

-

6-well cell culture plates

-

This compound (100 nM)

-

RIPA lysis buffer with phosphatase and protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and transfer system

-

PVDF membranes

-